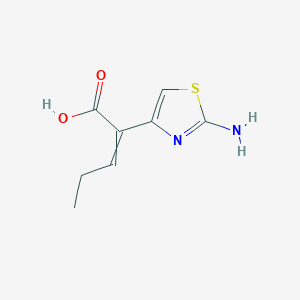
2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of α,β-dichloroethyl ether and thiourea, followed by the addition of sodium hydroxide to precipitate the desired product . The reaction conditions often include refluxing the mixture and then cooling it to obtain the crystalline product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-thiazoleacetic acid: Another thiazole derivative with similar biological activities.
(Z)-2-(2-t-Butoxycarbonylaminothiazol-4-yl)-2-pentenoic acid: A compound with a similar structure but different functional groups.
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid is unique due to its specific structure and the presence of both amino and thiazole groups This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Biological Activity
2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoic acid, also known as a thiazole derivative, has garnered attention in pharmacology due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure
The compound features a thiazole ring, which is known for its role in numerous biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a valuable scaffold for drug design.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of thiazole derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant activity against a range of pathogens:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Compounds containing the thiazole ring have demonstrated antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some derivatives have been shown to induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have demonstrated that certain thiazole derivatives can significantly reduce the viability of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituents on the thiazole ring can enhance or diminish biological activity.
- The presence of electron-withdrawing groups often increases antimicrobial potency while maintaining low toxicity profiles .
Data Summary
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2S/c1-2-3-5(7(11)12)6-4-13-8(9)10-6/h3-4H,2H2,1H3,(H2,9,10)(H,11,12) |
InChI Key |
OCLBDVLAKARYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















